4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound (CAS: 896704-20-4) is a tricyclic heterocycle featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷] framework with bromo, methyl, and 4-methylphenyl substituents. Its molecular formula is C₁₁H₁₁BrN₂O₂, with a molecular weight of 283.12 g/mol .
Properties
IUPAC Name |
4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-3-6-13(7-4-11)21-17(22)20-15-10-18(21,2)23-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHNGNMMJBILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine (Br) in the target compound enhances electrophilic reactivity compared to the fluorine (F) in the difluorophenyl analogue . The 4-methylphenyl group provides steric bulk and lipophilicity, contrasting with the chloro-substituted phenyl in .
Crystallographic and Spectroscopic Data
- X-ray Studies : Sulfur-containing derivatives (e.g., ) exhibit distinct bond lengths (C–S ≈ 1.68 Å) and dihedral angles due to steric effects, whereas brominated compounds show shorter C–Br bonds (~1.89 Å) .
- Mass Spectrometry: Fragmentation patterns for acetylated derivatives (e.g., m/z 229, 213) confirm loss of hydroxyl and methane groups, consistent with pyrimidinone degradation pathways .
Biological Activity
The compound 4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a member of the 1,3,5-oxadiazocine family and has garnered interest due to its potential biological activities. This article reviews its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a bromine atom at the 4-position, a methyl group at the 9-position, and a para-methylphenyl group at the 10-position. The presence of an oxadiazine ring contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. Quantitative data from antimicrobial assays typically report minimum inhibitory concentrations (MICs) which highlight the effectiveness of these derivatives against various pathogens.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that modifications to the compound can enhance its efficacy against specific microbial strains.
Anticancer Activity
In addition to its antimicrobial effects, certain derivatives have shown promising anticancer activity. Notably, compounds d6 and d7 demonstrated significant inhibition against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The half-maximal inhibitory concentration (IC50) values for these compounds were reported as follows:
| Compound | IC50 (μM) | Cancer Cell Line | Reference |
|---|---|---|---|
| d6 | 5.2 | MCF7 | |
| d7 | 3.8 | MCF7 |
These results underscore the potential of this compound as an anticancer agent and warrant further investigation into its mechanisms of action.
While specific mechanisms for this compound remain largely unexplored, it is hypothesized that the oxadiazine ring may interact with biological macromolecules such as proteins or nucleic acids, leading to disruptions in cellular processes. Molecular docking studies could provide insights into binding affinities with target proteins associated with cancer progression or microbial resistance.
Synthesis
The synthesis of this compound involves several key steps:
- Bromination : The introduction of the bromine atom at the appropriate position.
- Cyclization : Formation of the oxadiazine ring through cyclization reactions involving hydrazides and carboxylic acids.
- Purification : Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Detailed synthetic protocols would specify reagents and conditions necessary for each step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
